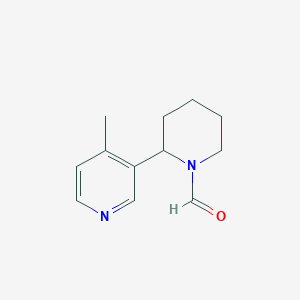

2-(4-Methylpyridin-3-yl)piperidine-1-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-Methylpyridin-3-yl)piperidine-1-carbaldehyde is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state

Preparation Methods

The synthesis of 2-(4-Methylpyridin-3-yl)piperidine-1-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the piperidine ring: This can be achieved through cyclization reactions involving suitable precursors.

Introduction of the pyridine moiety: This step involves the incorporation of the pyridine ring, which can be done through various coupling reactions.

Industrial production methods often involve optimizing these steps to achieve high yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained efficiently.

Chemical Reactions Analysis

2-(4-Methylpyridin-3-yl)piperidine-1-carbaldehyde undergoes several types of chemical reactions:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Cancer Therapy

Recent studies have highlighted the anticancer potential of piperidine derivatives, including 2-(4-Methylpyridin-3-yl)piperidine-1-carbaldehyde. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance:

- Mechanism of Action : Piperidine derivatives have been shown to induce apoptosis in cancer cells by inhibiting critical signaling pathways such as the Akt pathway, which is often upregulated in tumors .

- Case Study : A study demonstrated that certain piperidine derivatives displayed improved cytotoxicity compared to standard drugs like bleomycin in hypopharyngeal tumor models .

Neurodegenerative Diseases

The compound's structural characteristics position it as a candidate for treating neurodegenerative diseases, particularly Alzheimer's disease:

- Cholinesterase Inhibition : Some derivatives have been developed to inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial for neurotransmitter regulation .

- Research Findings : A study reported that specific piperidine derivatives could improve brain exposure and exhibit antioxidant properties, making them suitable for dual-targeting strategies against neurodegeneration .

Antimicrobial Activity

Emerging research suggests that this compound may possess antimicrobial properties:

- Mechanism : The compound's ability to interact with bacterial enzymes has been explored, indicating potential as an inhibitor against pathogens like Mycobacterium tuberculosis.

- Case Study : A recent investigation into MenA inhibitors revealed promising results where piperidine derivatives showed significant antimicrobial activity .

Comparative Analysis of Related Compounds

The following table summarizes some related compounds and their unique features that may influence their biological activities:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-(6-Hydroxy-4-methylpyridin-3-yl)piperidine-1-carbaldehyde | structure | Contains a hydroxyl group, enhancing solubility and potential biological activity. |

| 2-(6-Mercapto-4-methylpyridin-3-yl)piperidine-1-carbaldehyde | structure | Features a thiol group which may impart different reactivity and biological properties. |

| 2-(6-Chloro-2-methylpyridin-3-yl)piperidine-1-carbaldehyde | structure | Contains a chlorine substituent that may influence its pharmacological profile. |

Mechanism of Action

The mechanism of action of 2-(4-Methylpyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes and receptors. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

2-(4-Methylpyridin-3-yl)piperidine-1-carbaldehyde can be compared with other similar compounds such as:

Piperidine derivatives: These include compounds like piperidinecarboxylic acids, which also contain the piperidine ring but differ in functional groups.

Pyridine derivatives: Compounds like 4-methylpyridine, which share the pyridine ring but differ in the attached functional groups.

The uniqueness of this compound lies in its specific combination of the piperidine and pyridine rings with an aldehyde functional group, which imparts distinct chemical and biological properties.

Biological Activity

2-(4-Methylpyridin-3-yl)piperidine-1-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its interactions with various biological targets, mechanisms of action, and implications for drug discovery and development.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 4-methylpyridin-3-yl group and an aldehyde functional group. This unique structure is believed to contribute to its biological activity, particularly in modulating enzyme functions and receptor interactions.

Enzyme Modulation

Research indicates that this compound can modulate enzyme activity, which is crucial for its therapeutic potential. For instance, it has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to anticancer effects .

Anticancer Properties

Several studies have highlighted the compound's anticancer potential. It has demonstrated cytotoxic effects in various cancer cell lines, including those resistant to conventional therapies. The mechanism appears to involve apoptosis induction and cell cycle arrest . A comparative study showed that derivatives of similar piperidine compounds exhibited enhanced cytotoxicity against hypopharyngeal tumor cells, suggesting that structural modifications can significantly impact efficacy .

Neuropharmacological Effects

The compound's interaction with neurotransmitter systems has been investigated, particularly its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This inhibition is relevant for Alzheimer's disease treatment, as it may enhance cholinergic transmission in the brain . Additionally, studies suggest that the compound may exhibit antioxidant properties, which could further contribute to neuroprotection .

Case Study 1: Cancer Cell Lines

A study evaluated the effectiveness of this compound against FaDu hypopharyngeal tumor cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with mechanisms involving both apoptosis and necrosis being observed .

Case Study 2: Neuroprotection

In a model of neurodegeneration, the compound was administered alongside known AChE inhibitors. Results showed a synergistic effect that improved cognitive function in animal models, highlighting its potential for treating neurodegenerative diseases .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other piperidine derivatives. The following table summarizes key findings from recent studies:

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound binds to active sites on enzymes like AChE, disrupting their function.

- Receptor Interaction : It shows affinity for various receptors involved in neurotransmission and cellular signaling.

- Induction of Apoptosis : Through activation of specific pathways, it promotes programmed cell death in cancer cells.

Properties

Molecular Formula |

C12H16N2O |

|---|---|

Molecular Weight |

204.27 g/mol |

IUPAC Name |

2-(4-methylpyridin-3-yl)piperidine-1-carbaldehyde |

InChI |

InChI=1S/C12H16N2O/c1-10-5-6-13-8-11(10)12-4-2-3-7-14(12)9-15/h5-6,8-9,12H,2-4,7H2,1H3 |

InChI Key |

GPAMNXKGENRDLQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NC=C1)C2CCCCN2C=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.